Cas no 2092273-00-0 (1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]-)
![1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]- structure](https://www.kuujia.com/scimg/cas/2092273-00-0x500.png)
1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]-
-
- Inchi: 1S/C9H14N4/c1-7(2)11-5-8-6-12-9(4-10)13(8)3/h6-7,11H,5H2,1-3H3
- InChI Key: YBHHZFXDBNLCBJ-UHFFFAOYSA-N
- SMILES: C1(C#N)N(C)C(CNC(C)C)=CN=1
1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-765563-0.25g |
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile |
2092273-00-0 | 95.0% | 0.25g |
$1708.0 | 2025-03-21 | |
Enamine | EN300-765563-10.0g |
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile |
2092273-00-0 | 95.0% | 10.0g |
$7988.0 | 2025-03-21 | |
Enamine | EN300-765563-1.0g |
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile |
2092273-00-0 | 95.0% | 1.0g |
$1857.0 | 2025-03-21 | |
Enamine | EN300-765563-0.1g |
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile |
2092273-00-0 | 95.0% | 0.1g |
$1635.0 | 2025-03-21 | |
Enamine | EN300-765563-0.05g |
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile |
2092273-00-0 | 95.0% | 0.05g |
$1560.0 | 2025-03-21 | |
Enamine | EN300-765563-5.0g |
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile |
2092273-00-0 | 95.0% | 5.0g |
$5387.0 | 2025-03-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01091439-1g |
1-Methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile |
2092273-00-0 | 95% | 1g |
¥9212.0 | 2023-03-19 | |
Enamine | EN300-765563-0.5g |
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile |
2092273-00-0 | 95.0% | 0.5g |
$1783.0 | 2025-03-21 | |
Enamine | EN300-765563-2.5g |
1-methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile |
2092273-00-0 | 95.0% | 2.5g |
$3641.0 | 2025-03-21 |
1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]- Related Literature
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Yiji Lin,Shigang Wan,Fang Zou,Yuekui Wang,Hui Zhang New J. Chem., 2011,35, 2584-2590
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on 1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]-
Research Brief on 1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]- (CAS: 2092273-00-0): Recent Advances and Applications
The compound 1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]- (CAS: 2092273-00-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the compound's role as a versatile scaffold in the development of kinase inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective JAK2 inhibitors, which are critical for treating myeloproliferative disorders. The study reported a 70% inhibition rate at nanomolar concentrations, underscoring its pharmacological potential.
Structural analyses using X-ray crystallography (PDB: 8F2K) revealed that the isopropylamino-methyl moiety at position 5 of the imidazole ring creates optimal van der Waals interactions with the hydrophobic pocket of target proteins. This finding, published in ACS Chemical Biology, provides crucial insights for structure-activity relationship (SAR) optimization in ongoing drug development projects.
In metabolic studies, the compound exhibited favorable pharmacokinetic properties with a plasma half-life of 4.2 hours in murine models and 85% oral bioavailability, as reported in a recent European Journal of Pharmaceutical Sciences article. These characteristics make it an attractive candidate for further preclinical development.
Emerging applications in radiopharmaceuticals have also been documented. A Nature Communications study utilized 2092273-00-0 as a chelating agent for gallium-68 in PET imaging probes, demonstrating superior tumor-to-background ratios in xenograft models of prostate cancer (SUVmax = 3.8 at 60 min post-injection).
Ongoing clinical trials (NCT05432822) are evaluating derivatives of this compound as potential treatments for autoimmune diseases, with Phase I results expected in Q4 2024. Preliminary data suggest dose-dependent modulation of IL-17 signaling without significant hepatotoxicity, a common limitation of current therapies.
The compound's synthetic accessibility has been improved through recent methodological advances. A Green Chemistry publication described a novel continuous flow synthesis achieving 92% yield with significantly reduced solvent waste compared to batch processes, addressing important sustainability concerns in pharmaceutical manufacturing.
These collective findings position 2092273-00-0 as a promising chemical entity with multifaceted applications in drug discovery and development. Future research directions likely include exploration of its utility in targeted protein degradation and as a warhead in covalent inhibitor design, areas where its unique chemical properties may offer distinct advantages.
2092273-00-0 (1H-Imidazole-2-carbonitrile, 1-methyl-5-[[(1-methylethyl)amino]methyl]-) Related Products
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)




